molecular formula C12H20N2O4 B11938406 1,1'-Bicyclohexyl, 1,1'-dinitro- CAS No. 1636-37-9

1,1'-Bicyclohexyl, 1,1'-dinitro-

Cat. No.: B11938406
CAS No.: 1636-37-9
M. Wt: 256.30 g/mol
InChI Key: IBOFWLDVCVUDBY-UHFFFAOYSA-N
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Description

1,1’-Bicyclohexyl, 1,1’-dinitro- is an organic compound with the molecular formula C12H20N2O4 It is a derivative of bicyclohexyl, where two nitro groups are attached to the 1,1’ positions of the bicyclohexyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bicyclohexyl, 1,1’-dinitro- typically involves the nitration of bicyclohexyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.

Industrial Production Methods

Industrial production of 1,1’-Bicyclohexyl, 1,1’-dinitro- follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniform nitration. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bicyclohexyl, 1,1’-dinitro- undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: The major products are 1,1’-Bicyclohexyl, 1,1’-diamino-.

    Substitution: The products depend on the nucleophile used, resulting in various substituted bicyclohexyl derivatives.

Scientific Research Applications

1,1’-Bicyclohexyl, 1,1’-dinitro- has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-Bicyclohexyl, 1,1’-dinitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction or substitution, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved include hydrogen transfer, β-scission, isomerization, and dehydrogenation .

Comparison with Similar Compounds

1,1’-Bicyclohexyl, 1,1’-dinitro- can be compared with other similar compounds such as:

    1,1’-Bicyclohexyl, 1,1’-diol: A derivative with hydroxyl groups instead of nitro groups.

    1,1’-Bicyclohexyl, 1,1’-diamino-: A derivative with amino groups instead of nitro groups.

    1,1’-Bicyclohexyl, 1,1’-dicarbonitrile: A derivative with cyano groups instead of nitro groups.

Properties

CAS No.

1636-37-9

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

1-nitro-1-(1-nitrocyclohexyl)cyclohexane

InChI

InChI=1S/C12H20N2O4/c15-13(16)11(7-3-1-4-8-11)12(14(17)18)9-5-2-6-10-12/h1-10H2

InChI Key

IBOFWLDVCVUDBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2(CCCCC2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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